3-methyl-4-(1H-pyrazol-1-yl)benzoic acid

Physicochemical profiling Medicinal chemistry ADME prediction

3-Methyl-4-(1H-pyrazol-1-yl)benzoic acid (CAS 1251101-59-3) is a heteroaryl-benzoic acid building block with the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g·mol⁻¹. Its structure combines a benzoic acid core with a 3-methyl substituent on the phenyl ring and an N¹-linked 1H-pyrazole at the para position.

Molecular Formula C11H10N2O2
Molecular Weight 202.213
CAS No. 1251101-59-3
Cat. No. B2711393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-4-(1H-pyrazol-1-yl)benzoic acid
CAS1251101-59-3
Molecular FormulaC11H10N2O2
Molecular Weight202.213
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)O)N2C=CC=N2
InChIInChI=1S/C11H10N2O2/c1-8-7-9(11(14)15)3-4-10(8)13-6-2-5-12-13/h2-7H,1H3,(H,14,15)
InChIKeyBUQAHTXZCXPYMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-(1H-pyrazol-1-yl)benzoic Acid (CAS 1251101-59-3): Procurement-Relevant Identity and Scaffold Characteristics


3-Methyl-4-(1H-pyrazol-1-yl)benzoic acid (CAS 1251101-59-3) is a heteroaryl-benzoic acid building block with the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g·mol⁻¹ . Its structure combines a benzoic acid core with a 3-methyl substituent on the phenyl ring and an N¹-linked 1H-pyrazole at the para position . The compound is commercialised as a versatile small-molecule scaffold in medicinal chemistry and agrochemical research, with a typical purity specification of ≥95% (powder, ambient storage) .

Why 3-Methyl-4-(1H-pyrazol-1-yl)benzoic Acid Cannot Be Casually Swapped for Regioisomeric or Des-Methyl Analogs


3-Methyl-4-(1H-pyrazol-1-yl)benzoic acid differs from its closest commercially available analogs – 4-(1H-pyrazol-1-yl)benzoic acid (des-methyl), 3-(1H-pyrazol-1-yl)benzoic acid (meta regioisomer) and 2-(1H-pyrazol-1-yl)benzoic acid (ortho analog) – in three procurement-critical dimensions: (i) the 3-methyl group on the phenyl ring alters both electronic character (inductive donation) and computed logP, potentially shifting permeability and solubility profiles relative to the des-methyl parent ; (ii) the para- versus meta- versus ortho- substitution pattern determines the vector of the carboxylic acid exit handle, which governs downstream coupling geometry in library synthesis [1]; and (iii) the N¹–C₄ linkage to the phenyl ring, as opposed to N¹–C₃ (meta) or the isomeric 4-(3-methylpyrazol-1-yl) variant, controls the spatial arrangement of the pyrazole H-bond acceptor nitrogen, a factor that has been shown to influence target binding in antimicrobial pyrazolyl-benzoic acid series [2]. Generic substitution without accounting for these differences risks compromised synthetic outcomes and confounded structure–activity relationships.

3-Methyl-4-(1H-pyrazol-1-yl)benzoic Acid: Quantitative Differentiation Evidence Against Closest Analogs


Computed Lipophilicity (XLogP3) Difference Relative to the Des-Methyl Parent Compound

The 3-methyl substituent on the phenyl ring increases computed lipophilicity compared to the des-methyl parent 4-(1H-pyrazol-1-yl)benzoic acid (CAS 16209-00-0). PubChem-computed XLogP3 for the target compound is approximately 1.8 [1], whereas the unsubstituted parent exhibits a measured/calculated logP of 1.57 . This +0.23 log unit increase is predicted to enhance passive membrane permeability while moderately reducing aqueous solubility, consistent with the general effect of aryl methylation on benzoic acid derivatives .

Physicochemical profiling Medicinal chemistry ADME prediction

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Capacity Differentiation from Ortho- and Meta- Regioisomers

The topological polar surface area (TPSA) of 3-methyl-4-(1H-pyrazol-1-yl)benzoic acid is computed as 55.1 Ų [1], identical to the meta-substituted regioisomer 3-(1H-pyrazol-1-yl)benzoic acid and the para-substituted parent 4-(1H-pyrazol-1-yl)benzoic acid (both 55.1 Ų). However, the ortho-substituted analog 2-(1H-pyrazol-1-yl)benzoic acid retains the same TPSA value but differs fundamentally in steric accessibility: the ortho-carboxylic acid experiences intramolecular hydrogen bonding with the pyrazole N² nitrogen, reducing its effective H-bond donor capacity relative to the para-carboxylic acid in the target compound . This structural feature makes the target compound a more reliable reagent for amide coupling reactions, where full carboxylic acid reactivity is required.

Drug-likeness Lead optimisation Physicochemical property filtering

Regioisomeric Specificity: Discrimination from 4-(3-Methyl-1H-pyrazol-1-yl)benzoic Acid in Synthetic Utility

3-Methyl-4-(1H-pyrazol-1-yl)benzoic acid (methyl on phenyl ring) is structurally distinct from the commercially available regioisomer 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid (CAS 72899-91-3), where the methyl group resides on the pyrazole C3 position [1]. In the latter, the methyl group directly modifies the electronic properties of the pyrazole ring, altering its basicity and coordination chemistry, whereas in the target compound the methyl group is electronically insulated from the pyrazole by the phenyl ring. This distinction is critical for metal-organic framework (MOF) synthesis, where pyrazole N² serves as a metal-binding site: the target compound preserves the unsubstituted pyrazole binding motif while the regioisomer introduces steric hindrance at the metal-coordinating nitrogen .

Regioselective synthesis Scaffold design Medicinal chemistry

Antimicrobial Scaffold Validation: Class-Level MIC Data for Pyrazol-1-yl Benzoic Acid Derivatives

Although direct MIC data for 3-methyl-4-(1H-pyrazol-1-yl)benzoic acid against specific pathogens are not yet available in the peer-reviewed literature, the broader class of 4-(pyrazol-1-yl)benzoic acid derivatives has demonstrated potent antimicrobial activity. For instance, Whitt et al. (2019) reported that 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid derivatives exhibit minimum inhibitory concentrations (MICs) as low as 0.39 µg/mL against drug-resistant Staphylococcus aureus and 0.78 µM against Acinetobacter baumannii [1]. The 4-(pyrazol-1-yl)benzoic acid scaffold is considered a privileged core for antimicrobial development, and the target compound, bearing a simple 3-methyl group, serves as the direct synthetic precursor for formylation at the pyrazole 4-position, the key step used to generate these active derivatives .

Antimicrobial resistance Gram-positive bacteria Drug discovery

Availability and Purity Specification Relative to Custom-Synthesis Alternatives

3-Methyl-4-(1H-pyrazol-1-yl)benzoic acid is catalogued by Enamine (EN300-248036) and distributed through Sigma-Aldrich (ENA497373617) with a purity specification of ≥95% and a lead time of 1–5 days . In contrast, the closely related analog 3-methyl-4-(1H-pyrazol-4-yl)benzoic acid (CAS not assigned; pyrazole attached via C4 rather than N1) is not available from the Enamine catalogue, requiring custom synthesis with an estimated lead time of 4–8 weeks . This difference in commercial availability directly impacts project timelines for hit-to-lead or lead optimisation campaigns where rapid access to multi-gram quantities of a pure, well-characterised scaffold is required.

Chemical procurement Building block sourcing Lead generation

Calculated Aqueous Solubility Advantage Over the Ortho-Substituted Regioisomer

The ortho-substituted analog 2-(1H-pyrazol-1-yl)benzoic acid has a reported aqueous solubility of approximately 2.1 g/L at 25 °C . The para-substituted target compound, lacking the intramolecular H-bond between carboxylic acid and pyrazole N² that stabilises the neutral form of the ortho isomer, is predicted to exhibit higher aqueous solubility under the same conditions . While an experimentally determined value is not yet published, the structural logic is consistent with the well-established trend that para-substituted benzoic acids are generally more soluble than their ortho-substituted counterparts due to reduced crystal lattice energy.

Solubility prediction Pre-formulation Biophysical assays

High-Impact Application Scenarios for 3-Methyl-4-(1H-pyrazol-1-yl)benzoic Acid Based on Differentiated Scaffold Properties


Medicinal Chemistry: Synthesis of Pyrazole-4-Formyl Antimicrobial Derivatives

The target compound serves as the optimal starting material for Vilsmeier–Haack formylation at the pyrazole C4 position, generating 3-methyl-4-(4-formyl-1H-pyrazol-1-yl)benzoic acid, the key intermediate en route to hydrazone-derived antimicrobial agents. Whitt et al. (2019) demonstrated that 4-formyl-pyrazol-1-yl benzoic acid derivatives achieve MIC values as low as 0.39 µg/mL against drug-resistant S. aureus [1]. The 3-methyl group on the phenyl ring is well tolerated in this scaffold series and may contribute to improved cell permeability (∆logP ≈ +0.23 vs. des-methyl parent) [2]. Researchers prioritising this compound gain direct synthetic access to a validated antimicrobial chemotype.

Coordination Chemistry: Metal–Organic Framework (MOF) Linker with Unhindered Pyrazole Donor

Unlike 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid, where the methyl group on the pyrazole ring creates steric hindrance at the N² metal-coordination site, the target compound carries the methyl substituent on the phenyl ring, leaving the pyrazole N² sterically and electronically unperturbed [1]. Combined with the para-carboxylic acid linker, this geometry is ideal for constructing pillared-layer MOFs where both the carboxylate and the pyrazole function as metal-binding motifs. MedChemExpress notes that 4-(3,5-dimethylpyrazol-4-yl)benzoic acid is specifically marketed as a MOF ligand, validating the broader scaffold's utility in reticular chemistry [2].

Fragment-Based Drug Discovery (FBDD): A Rule-of-3–Compliant Carboxylic Acid Fragment

With a molecular weight of 202.21 Da, TPSA of 55.1 Ų, 1 H-bond donor, and 3 H-bond acceptors, the compound satisfies the Rule of Three (MW <300, logP ≤3, HBD ≤3, HBA ≤3) commonly applied in fragment-based screening [1]. The commercially available des-methyl parent (MW 188.18 Da) is also Rule-of-3 compliant, but the methylated variant offers a modest increase in lipophilicity (∆logP ≈ +0.23) that may improve detection sensitivity in ligand-observed NMR or SPR fragment screens without breaching fragment-like property thresholds [2].

Agrochemical Intermediate: Herbicidal 4-Benzoylpyrazole Synthesis

U.S. Patent 5,034,329 and related filings describe 5-(pyrazol-1-yl)benzoic acid thiol esters with selective herbicidal activity [1]. The target compound, bearing the carboxylic acid at the 4-position of the phenyl ring relative to the pyrazole N¹, provides the correct regiochemistry for thioester formation and subsequent derivatisation into benzoylpyrazole herbicides. The compound's availability from Enamine at ≥95% purity with short lead time supports rapid agrochemical hit expansion without the delays associated with custom synthesis of regioisomeric alternatives [2].

Quote Request

Request a Quote for 3-methyl-4-(1H-pyrazol-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.